![molecular formula C17H12FNO3 B2921631 N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-7-yl]acetamide CAS No. 923164-11-8](/img/structure/B2921631.png)
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-7-yl]acetamide
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Overview
Description
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-7-yl]acetamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a fluorophenyl group and an acetamide moiety attached to the chromen-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-7-yl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzaldehyde and 4-hydroxycoumarin.
Condensation Reaction: The first step involves a condensation reaction between 2-fluorobenzaldehyde and 4-hydroxycoumarin in the presence of a base, such as sodium hydroxide, to form 2-(2-fluorophenyl)-4H-chromen-4-one.
Acetylation: The resulting chromen-4-one derivative is then subjected to acetylation using acetic anhydride and a catalyst, such as pyridine, to introduce the acetamide group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-7-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized chromen-4-one derivatives.
Reduction: Reduced chromen-4-one derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-7-yl]acetamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-7-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-2-oxo-2-(2-thienylmethylene)hydrazinoacetamide
- N-(4-fluorophenyl)-2-oxo-2-(2-pyridylmethylene)hydrazinoacetamide
- N-(4-fluorophenyl)-2-oxo-2-(2-quinolinylmethylene)hydrazinoacetamide
Uniqueness
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-7-yl]acetamide is unique due to its specific combination of a fluorophenyl group and a chromen-4-one core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-7-yl]acetamide is a synthetic compound belonging to the class of chromen-4-one derivatives, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse scientific literature.
Chemical Structure and Properties
The compound features a chromen-4-one core structure with a 2-fluorophenyl substitution and an acetamide group. The presence of the fluorine atom is significant as it can influence the compound's biological activity and pharmacokinetics.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15.6 μg/mL |
Escherichia coli | 31.2 μg/mL |
Pseudomonas aeruginosa | 62.5 μg/mL |
The compound demonstrated bactericidal effects at concentrations lower than those of standard antibiotics like ciprofloxacin, indicating its potential as a therapeutic agent against resistant strains .
Anticancer Activity
This compound has also been investigated for its anticancer properties . Studies have shown that it inhibits the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies revealed that the compound significantly reduced cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were determined to be:
- MCF-7 : 12.5 μM
- A549 : 15.0 μM
The mechanism appears to involve the activation of caspase pathways leading to programmed cell death .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It inhibits key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- DNA Interaction : The compound may intercalate with DNA, disrupting replication and transcription processes.
- Antioxidant Activity : It exhibits antioxidant properties, reducing oxidative stress within cells, which is crucial in cancer therapy .
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-4-oxochromen-7-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3/c1-10(20)19-11-6-7-13-15(21)9-17(22-16(13)8-11)12-4-2-3-5-14(12)18/h2-9H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDMRXZAORZZDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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